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Abstract

5-lodo-2-aminoindane (5-1Al) is a rigid analog of p-iodoamphetamine that has been identified
as a research chemical and a novel psychoactive substance.[1] This technical guide provides
an in-depth overview of the pharmacological profile of 5-1Al, consolidating available data on its
mechanism of action, receptor binding affinities, and in vitro and in vivo effects. The information
is intended to serve as a comprehensive resource for researchers, scientists, and drug
development professionals engaged in the study of psychoactive compounds and
monoaminergic signaling.

Introduction

5-1Al emerged in the recreational drug market in the early 2010s as a purported substitute for
MDMA.[2] Structurally, it is a derivative of 2-aminoindane, which constrains the ethylamine side
chain of amphetamine-like compounds.[2] This structural rigidity has made it a compound of
interest for structure-activity relationship studies. Developed in the 1990s by a team led by
David E. Nichols at Purdue University, 5-1Al was initially investigated for its potential as a non-
neurotoxic analog of p-iodoamphetamine (PIA).[1] This guide synthesizes the current
understanding of 5-IAl's pharmacology, presenting quantitative data in a structured format,
detailing experimental methodologies, and providing visual representations of its molecular
interactions and experimental workflows.
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Mechanism of Action

5-1Al primarily acts as a monoamine transporter inhibitor and releasing agent, with a preference
for the serotonin transporter (SERT) and norepinephrine transporter (NET) over the dopamine
transporter (DAT).[3] This profile is consistent with its classification as an entactogen,
producing effects that are subjectively similar to MDMA.[2] In addition to its effects on
monoamine transporters, 5-1Al also exhibits affinity for several serotonin receptor subtypes,
which may contribute to its distinct pharmacological effects compared to other entactogens like
MDMA.[4]

Signaling Pathway of 5-l1Al at the Synapse

Caption: Proposed mechanism of 5-1Al at a monoaminergic synapse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-1Al's interaction with
monoamine transporters and serotonin receptors.

Table 1: Monoamine Transporter Inhibition and Release

Transporter Inhibition (IC50, nM) Release (EC50, nM)
SERT 251 + 39 128 + 10

NET 433 + 60 5,530+ 1,010

DAT 2,438 + 213 1,021 £ 136

Data extracted from Simmler et al., 2014.

Table 2: € ink Binding Affiniti

Receptor Binding Affinity (Ki, nM)
5-HT1A 1,840 = 150

5-HT2A 2,670 £ 230

5-HT2C >10,000
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Data extracted from Simmler et al., 2014.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the
pharmacological profile of 5-IAl.

Radioligand Binding Assays for Serotonin Receptors

These assays determine the affinity of 5-1Al for specific serotonin receptor subtypes.
e Cell Culture and Membrane Preparation:

o Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT1A, 5-HT2A,
or 5-HT2C receptors are cultured in appropriate media.

o Cells are harvested, and cell membranes are prepared by homogenization and
centrifugation. The final membrane pellet is resuspended in a suitable buffer.

e Binding Assay:

o

Assays are performed in 96-well plates.

o Membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for
5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]mesulergine for 5-HT2C) and varying
concentrations of 5-1Al.

o Non-specific binding is determined in the presence of a high concentration of a non-
radiolabeled competing ligand.

o Incubation is carried out at a specific temperature for a defined period to reach equilibrium.
o Data Analysis:
o Bound and free radioligand are separated by rapid filtration through glass fiber filters.

o Radioactivity retained on the filters is quantified using liquid scintillation counting.
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o IC50 values are determined by non-linear regression analysis of the competition binding
data.

o Kivalues are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake and Release
Assays

These experiments assess the ability of 5-1Al to inhibit the reuptake of monoamines and to
induce their release.

e Cell Culture:
o HEK 293 cells stably expressing the human SERT, DAT, or NET are used.

» Uptake Inhibition Assay:

o

Cells are pre-incubated with varying concentrations of 5-IAl.

o Aradiolabeled monoamine substrate (e.g., [3H]5-HT, [3H]dopamine, or
[3H]norepinephrine) is added, and uptake is allowed to proceed for a short period.

o Uptake is terminated by washing with ice-cold buffer.

o The amount of radiolabel accumulated inside the cells is measured by scintillation
counting.

o IC50 values for uptake inhibition are calculated.
* Release Assay:
o Cells are preloaded with a radiolabeled monoamine.

o After washing to remove excess radiolabel, cells are incubated with varying concentrations
of 5-1Al.

o The amount of radioactivity released into the supernatant is measured at specific time
points.
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o ECS50 values for monoamine release are determined.

In Vitro Assays In Vivo Studies
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Click to download full resolution via product page

Caption: General experimental workflow for characterizing 5-1Al.

In Vivo Drug Discrimination Studies

These studies in animal models are used to assess the subjective effects of 5-IAl.
e Animals:
o Male Sprague-Dawley rats are typically used.

e Training:
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o Rats are trained to discriminate between an intraperitoneal injection of a known drug (e.g.,
MDMA) and saline in a two-lever operant conditioning chamber.

o Pressing one lever after receiving the drug results in a food reward, while pressing the
other lever after receiving saline results in a reward.

o Testing:

o Once the rats have learned to reliably discriminate between the drug and saline, they are
tested with various doses of 5-1Al.

o The percentage of responses on the drug-appropriate lever is measured.
o Data Analysis:

o Full substitution is considered to have occurred if a dose of 5-1Al results in a high
percentage (typically >80%) of responding on the drug-appropriate lever.

Neurotoxicity Assessment

These studies evaluate the potential for 5-1Al to cause long-term damage to serotonergic
neurons.

e Animals and Dosing:
o Rats are administered a high dose of 5-1Al (e.g., 40 mg/kg, subcutaneously).
» Tissue Collection and Analysis:

o One week after drug administration, the animals are euthanized, and brain regions such
as the cortex and hippocampus are dissected.

o Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are
measured using high-performance liquid chromatography (HPLC).

o The density of serotonin transporter sites is determined by radioligand binding assays on
brain tissue homogenates using a specific SERT radioligand like [3H]paroxetine.
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o Data Analysis:

o The levels of 5-HT, 5-HIAA, and SERT density in 5-lAl-treated animals are compared to
those in saline-treated control animals to determine if there is a significant reduction,
which would be indicative of neurotoxicity.

Discussion and Conclusion

The pharmacological profile of 5-1Al indicates that it is a potent serotonin and norepinephrine
releasing agent and reuptake inhibitor, with weaker effects on the dopamine system.[3] Its
ability to substitute for MDMA in drug discrimination studies suggests that it produces similar
subjective effects in animals.[1] Notably, early research suggested that 5-1Al is less neurotoxic
to serotonin neurons than its amphetamine analog, p-iodoamphetamine, and MDMA.[1]
However, its affinity for 5-HT receptors, particularly the 5-HT2A receptor, may contribute to a
different spectrum of behavioral effects compared to MDMA, potentially including hallucinogen-
like properties.[4]

The data presented in this guide provide a solid foundation for further research into the
therapeutic potential and abuse liability of 5-IAl and related aminoindane derivatives. The
detailed experimental protocols offer a starting point for researchers wishing to replicate or
expand upon these findings. Future studies should aim to further elucidate the role of 5-HT
receptor interactions in the overall pharmacological effects of 5-IAl and to conduct more
comprehensive long-term neurotoxicity assessments.
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Caption: Structural and functional relationships of 5-IAl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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